But-1-ene;sulfur dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

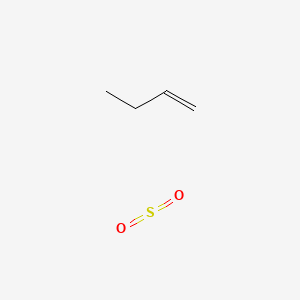

But-1-ene: is an organic compound with the formula CH₃CH₂CH=CH₂. It is a colorless gas that is classified as a linear alpha-olefin (terminal alkene). Sulfur dioxide (SO₂) is a colorless gas with a pungent odor, commonly known for its role as an air pollutant. When combined, But-1-ene; sulfur dioxide forms a compound that has unique properties and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dehydration of Alcohols: One common method to synthesize but-1-ene is through the dehydration of butanol. This process involves heating butanol with an acid catalyst such as concentrated sulfuric acid or phosphoric acid at high temperatures (around 170°C).

Ethylene Dimerization: But-1-ene can also be produced by the dimerization of ethylene.

Industrial Production Methods

Separation from Crude C4 Refinery Streams: But-1-ene is often separated from crude C4 refinery streams, which contain a mixture of butenes.

Ethylene Dimerization: As mentioned earlier, ethylene dimerization is also used in industrial settings to produce but-1-ene.

Análisis De Reacciones Químicas

Key Findings from Experimental Studies

-

Conditions : The reaction is initiated by ultraviolet (UV) light, which promotes the formation of free radicals. This process typically occurs in the gas phase at ambient or slightly elevated temperatures .

-

Mechanism :

-

Radical Initiation : UV light cleaves SO₂ or 1-butene, generating reactive intermediates such as sulfur-centered radicals (e.g., SO₂- ⁻) or alkoxy radicals.

-

Propagation : The SO₂ radical reacts with 1-butene, leading to the formation of sulfur-containing adducts.

-

Termination : Stable products include sulfones, sulfonic acids, or polymeric sulfur compounds, depending on reaction conditions .

-

Hypothesized Pathways

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | UV-induced cleavage of SO₂ | SO- , O- radicals |

| 2 | Addition of SO₂ to 1-butene | Sulfolane derivatives |

| 3 | Oxidation of intermediates | Sulfonic acids or peroxides |

Note: Experimental validation of exact intermediates requires access to full kinetic data from specialized studies .

Role of Hydration and Clustering

Hydration significantly influences reaction kinetics and product distribution:

-

Hydrated Clusters : SO₂ forms clusters with water molecules (SO₂·(H₂O)ₙ), altering its reactivity with 1-butene.

-

Equilibrium Effects : At low relative humidity (RH), SO₂ reacts directly with 1-butene. At higher RH, hydrated clusters dominate, favoring sulfonic acid formation .

Thermodynamic Parameters (Calculated)

| Reaction | ΔG (kcal/mol) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| SO₂ + C₄H₈ → Adduct | -6.7 | 1.5 × 10⁻¹⁰ (dry) |

| Hydrated Adduct Formation | -9.0 | 4.9 × 10⁻¹¹ (1 H₂O) |

Data derived from ab initio calculations under standard conditions .

Atmospheric and Synthetic Implications

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Organic Synthesis:

But-1-ene serves as a precursor in the synthesis of various organic compounds. It is particularly valuable in pericyclic reactions, where sulfur dioxide can act as a reagent or solvent. For instance, the reaction of but-1-ene with sulfur dioxide can lead to the formation of sulfonyl derivatives, which are crucial in creating pharmaceuticals and agrochemicals .

2. Polymer Production:

But-1-ene is extensively used in the production of polymers such as polybutylene and polyethylene. The polymerization process often involves the use of sulfur dioxide to modify the reaction conditions, enhancing yield and controlling molecular weight.

Biological Applications

1. Signaling Molecule in Plants:

Sulfur dioxide has been identified as a signaling molecule in plants, influencing processes such as seed germination and stomatal movement. Studies indicate that it plays a role in plant stress responses, particularly under adverse environmental conditions.

2. Therapeutic Potential:

Sulfur dioxide's antioxidant properties suggest potential therapeutic applications. Research indicates that it may help mitigate oxidative stress-related conditions, making it a candidate for further exploration in medical research.

Industrial Applications

1. Chemical Manufacturing:

In industrial settings, but-1-ene and sulfur dioxide are utilized in the production of various chemicals. For example, they are involved in synthesizing sulfonic acids through sulfonation processes, which are essential for detergents and surfactants .

2. Environmental Monitoring:

Sulfur dioxide is commonly monitored as an air pollutant due to its harmful effects on health and the environment. Its detection is crucial for regulatory compliance and public health safety .

Case Study 1: Sulfonylative Reactions

A study demonstrated the use of but-1-ene and sulfur dioxide in copper-catalyzed sulfonylative Suzuki-Miyaura cross-coupling reactions. The results showed that varying aryl halides could be successfully coupled with sulfur dioxide to form N-aminosulfonamides with high yields .

Case Study 2: Health Effects

Research on occupational exposure to sulfur dioxide has highlighted its health impacts, particularly among workers in industries such as copper smelting. Long-term exposure was associated with respiratory issues, emphasizing the need for monitoring and regulation of sulfur dioxide levels in industrial environments .

Data Tables

| Study Reference | Population Studied | Key Findings |

|---|---|---|

| Atkinson et al. (1993) | Copper smelter workers | Significant reduction in lung function |

| Lowe et al. (1970) | Steel plant workers | No increase in respiratory symptoms observed |

| Skalpe (1964) | Pulp mill workers | High incidence of cough and sputum production |

Mecanismo De Acción

The mechanism of action of But-1-ene; sulfur dioxide involves various molecular targets and pathways:

Oxidation Reactions: But-1-ene undergoes oxidation reactions, where the double bond is attacked by oxidizing agents, leading to the formation of diols and other oxidation products.

Polymerization: The polymerization of but-1-ene involves the formation of long-chain polymers through the reaction of multiple but-1-ene molecules.

Signaling Pathways: Sulfur dioxide acts as a signaling molecule in plants, modulating gene expression and physiological processes.

Comparación Con Compuestos Similares

But-1-ene: can be compared with other alkenes such as but-2-ene and ethylene:

But-2-ene: But-2-ene is an isomer of but-1-ene with the double bond located between the second and third carbon atoms.

Ethylene: Ethylene is a simpler alkene with the formula C₂H₄.

Sulfur dioxide: can be compared with other sulfur-containing compounds such as hydrogen sulfide and sulfur trioxide:

Propiedades

Número CAS |

25104-10-3 |

|---|---|

Fórmula molecular |

C4H8O2S |

Peso molecular |

120.17 g/mol |

Nombre IUPAC |

but-1-ene;sulfur dioxide |

InChI |

InChI=1S/C4H8.O2S/c1-3-4-2;1-3-2/h3H,1,4H2,2H3; |

Clave InChI |

RXVGUIHFMXZSJC-UHFFFAOYSA-N |

SMILES |

CCC=C.O=S=O |

SMILES canónico |

CCC=C.O=S=O |

Sinónimos |

polybutene-1 sulfone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.